1-(2,6-Dimethylphenyl)pyrrolidin-2-one is a heterocyclic organic compound characterized by the presence of a pyrrolidinone ring substituted with a 2,6-dimethylphenyl group. This compound is notable within the pyrrolidinone family, which is recognized for its diverse biological activities and applications in medicinal chemistry and organic synthesis. The compound's molecular formula is with a molecular weight of approximately .
The compound can be sourced from various chemical suppliers and is often utilized in research settings due to its unique properties and potential applications .
The synthesis of 1-(2,6-Dimethylphenyl)pyrrolidin-2-one can be achieved through several methods, with one common approach involving the cyclization of N-substituted piperidines. This process typically includes:
Technical details such as reaction conditions, catalysts, and purification methods are critical for optimizing yield and purity during synthesis.
The molecular structure of 1-(2,6-Dimethylphenyl)pyrrolidin-2-one features a pyrrolidinone ring with a dimethylphenyl group attached at the nitrogen atom. The structural representation can be summarized as follows:
The compound exhibits specific crystallographic properties that can be characterized using X-ray diffraction techniques, revealing intermolecular interactions such as hydrogen bonding .
1-(2,6-Dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 1-(2,6-Dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets within biological systems. These interactions may include:
1-(2,6-Dimethylphenyl)pyrrolidin-2-one typically appears as white to off-white crystalline solids. Key physical properties include:
The compound is stable under standard conditions but may react with strong oxidizing agents. It exhibits solubility in organic solvents like ethanol and chloroform while being practically insoluble in water .
1-(2,6-Dimethylphenyl)pyrrolidin-2-one has garnered interest in various fields due to its potential applications:
This compound's unique structure and reactivity make it a valuable subject for further research and development across multiple scientific disciplines.
1-(2,6-Dimethylphenyl)pyrrolidin-2-one exemplifies a "privileged scaffold" in medicinal chemistry due to its versatile three-dimensional structure and capacity for targeted modifications. The pyrrolidin-2-one core provides rigid conformational flexibility, enabling optimal interaction with diverse biological targets. Its sp³-hybridized character enhances spatial coverage compared to planar aromatic systems, improving binding specificity to enantioselective proteins [6]. The 2,6-dimethylphenyl substituent confers steric stabilization that prevents metabolic degradation at the ortho-positions—a strategic advantage observed in anticonvulsant and anticancer agents [4] [9]. This moiety’s balanced lipophilicity (theoretical logP ≈ 2.5) facilitates membrane permeability while maintaining aqueous solubility, aligning with drug-like physicochemical parameters [3] [6]. Hybridization strategies frequently incorporate this scaffold into benzimidazole or semicarbazone pharmacophores, expanding its applicability across neurological and oncological therapeutic domains [3] [4].
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₅NO | Defines elemental composition and mass (189.26 g/mol) |
PSA | 26.60 Ų | Moderate polarity for membrane permeation |
logP (Predicted) | ~2.5 | Optimal lipophilicity for bioavailability |
Hydrogen Bond Acceptors | 2 | Facilitates target binding interactions |
sp³ Carbon Fraction | 27.3% | Enhances 3D structural complexity |
Chiral Centers | 0 (unless substituted) | Simplifies synthetic routes |
The integration of 1-(2,6-dimethylphenyl)pyrrolidin-2-one into pharmacophore design emerged from seminal studies on structural hybridization. In anticonvulsant development, researchers combined its scaffold with aryl semicarbazones to create hybrid molecules targeting γ-aminobutyric acid (GABA) transaminase inhibition [4]. This approach addressed limitations of traditional dicarboximide-containing anticonvulsants, which exhibited dose-dependent toxicity. The 2,6-dimethylphenyl configuration was strategically selected to mimic ralitoline’s pharmacophore geometry while enhancing metabolic stability [4]. Parallel work in oncology leveraged this scaffold’s uPAR (urokinase receptor) binding capability, where derivatives disrupted cancer cell invasion by modulating protease-mediated signaling pathways [9]. The scaffold’s synthetic tractability—enabling N-alkylation, C-4 functionalization, and ring fusion—catalyzed its adoption in diverse drug discovery programs targeting neurological disorders, inflammation, and metastatic cancers [2] [6] [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5